5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione
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Overview
Description
5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a thiadiazole ring fused with a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the thiadiazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of brominated or other substituted derivatives.
Scientific Research Applications
5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and cancer.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with DNA, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
5-(4-Methyl-1,2,3-thiadiazol-5-yl)cyclohexane-1,3-dione is unique due to the presence of both a thiadiazole ring and a cyclohexane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10N2O2S |
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Molecular Weight |
210.26 g/mol |
IUPAC Name |
5-(4-methylthiadiazol-5-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10N2O2S/c1-5-9(14-11-10-5)6-2-7(12)4-8(13)3-6/h6H,2-4H2,1H3 |
InChI Key |
RMIKKDIPJWRNKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2CC(=O)CC(=O)C2 |
Origin of Product |
United States |
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